Differential Inhibition of Monoamine Transporters: SERT vs. NET/DAT Selectivity Profile
Methyl 5-chloro-2-(methylamino)benzoate exhibits a distinctive inhibitory profile across human monoamine transporters, with a pronounced preference for the serotonin transporter (SERT) over the dopamine transporter (DAT) and norepinephrine transporter (NET). This selectivity profile distinguishes it from non-methylated anthranilate esters, such as methyl 2-amino-5-chlorobenzoate, which lack the N-methyl group and are primarily used as inert biochemical reagents or synthetic building blocks with no reported comparable pharmacological activity .
| Evidence Dimension | Transporter inhibition potency (IC50) |
|---|---|
| Target Compound Data | SERT IC50 = 100 nM; DAT IC50 = 658-945 nM; NET IC50 = 443 nM |
| Comparator Or Baseline | Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1) — no reported monoamine transporter activity |
| Quantified Difference | >4.4-fold selectivity for SERT over DAT; >4.4-fold selectivity for SERT over NET |
| Conditions | Human SERT, DAT, and NET expressed in HEK293 cells; assessed via [3H]serotonin uptake, [3H]dopamine reuptake, and [3H]norepinephrine reuptake inhibition assays, respectively [1] |
Why This Matters
This quantifiable selectivity profile (SERT IC50 = 100 nM vs. DAT IC50 = 658-945 nM) is essential for researchers developing serotonergic probes or evaluating off-target liability in dopaminergic/noradrenergic systems, a differentiation that non-methylated analogs cannot provide.
- [1] EcoDrugPlus Database. Compound ID 2126094: Methyl 5-chloro-2-(methylamino)benzoate — Human SERT, DAT, and NET Inhibition Data. View Source
